4-[Chloro(dimethyl)silyl]-3-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Chloro(dimethyl)silyl]-3-fluoropyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a halogenated pyridine derivative that is commonly used as a building block in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
4-[Chloro(dimethyl)silyl]-3-fluoropyridine has been widely used in scientific research as a versatile building block for the synthesis of various organic compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, this compound has been used in the development of new materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-[Chloro(dimethyl)silyl]-3-fluoropyridine is not well understood. However, it is believed to act as a nucleophile in organic reactions, due to the presence of the chlorodimethylsilyl group. This compound can also act as a halogen bond donor, which can be useful in the design of new materials.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 4-[Chloro(dimethyl)silyl]-3-fluoropyridine. However, it is believed to be relatively non-toxic and has not been associated with any significant adverse effects in laboratory studies.
Vorteile Und Einschränkungen Für Laborexperimente
4-[Chloro(dimethyl)silyl]-3-fluoropyridine has several advantages for use in laboratory experiments. It is a stable and easily handled compound that can be stored for long periods of time. Additionally, it is a relatively inexpensive compound that is readily available from commercial sources. However, there are some limitations to its use in laboratory experiments, such as its limited solubility in common organic solvents.
Zukünftige Richtungen
There are several future directions for research on 4-[Chloro(dimethyl)silyl]-3-fluoropyridine. One potential area of research is the development of new synthetic methods for the production of this compound. Additionally, this compound could be used in the development of new materials with unique properties, such as liquid crystals or polymers. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, 4-[Chloro(dimethyl)silyl]-3-fluoropyridine is a versatile compound that has potential applications in various fields. Its stable and easily handled properties make it an attractive compound for use in laboratory experiments, and its potential applications in the development of new materials make it an interesting area of research for the future.
Synthesemethoden
The synthesis of 4-[Chloro(dimethyl)silyl]-3-fluoropyridine involves the reaction of 3-fluoropyridine with chlorodimethylsilane in the presence of a Lewis acid catalyst. This reaction is typically carried out under an inert atmosphere at room temperature or under reflux conditions. The resulting product is a colorless liquid that can be purified by distillation or column chromatography.
Eigenschaften
CAS-Nummer |
108093-98-7 |
---|---|
Produktname |
4-[Chloro(dimethyl)silyl]-3-fluoropyridine |
Molekularformel |
C7H9ClFNSi |
Molekulargewicht |
189.69 g/mol |
IUPAC-Name |
chloro-(3-fluoropyridin-4-yl)-dimethylsilane |
InChI |
InChI=1S/C7H9ClFNSi/c1-11(2,8)7-3-4-10-5-6(7)9/h3-5H,1-2H3 |
InChI-Schlüssel |
CMWGXPSRQUYGET-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C1=C(C=NC=C1)F)Cl |
Kanonische SMILES |
C[Si](C)(C1=C(C=NC=C1)F)Cl |
Synonyme |
Pyridine, 4-(chlorodimethylsilyl)-3-fluoro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.